2-Hydroxy-4-phenylbutanoic acid

Catalog No.
S569551
CAS No.
4263-93-8
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-phenylbutanoic acid

CAS Number

4263-93-8

Product Name

2-Hydroxy-4-phenylbutanoic acid

IUPAC Name

2-hydroxy-4-phenylbutanoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O

Synonyms

(R)-2-hydroxy-4-phenylbutyric acid, 2-HPBA, 2-hydroxy-4-phenylbutanoate, 2-hydroxy-4-phenylbutyrate, 2-hydroxy-4-phenylbutyric acid

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O

The exact mass of the compound 2-Hydroxy-4-phenylbutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-4-phenylbutanoic acid (CAS: 4263-93-8), commonly utilized in its enantiopure (R)-configuration, is a critical chiral building block in pharmaceutical manufacturing. Structurally characterized by an alpha-hydroxy acid moiety attached to a homophenylalanine backbone, it serves as the central pharmacophore unit for a broad class of angiotensin-converting enzyme (ACE) inhibitors, including enalapril, lisinopril, and ramipril [1]. In procurement contexts, the selection of this specific compound over its prochiral or esterified analogs is driven by the need to streamline synthetic routes, maximize atom economy, and ensure the strict stereochemical fidelity required for downstream biological activity [2].

Substituting 2-hydroxy-4-phenylbutanoic acid with its prochiral keto analog, 2-oxo-4-phenylbutanoic acid (OPBA), introduces significant process complexity, as OPBA requires highly selective asymmetric reduction relying on engineered keto acid reductases and complex cofactor regeneration systems to achieve the necessary chirality [1]. Furthermore, utilizing a generic racemic mixture of the hydroxy acid rather than the enantiopure form is economically and chemically inefficient; kinetic resolution of the racemate imposes a strict 50% theoretical yield ceiling, generating substantial waste and doubling precursor consumption [2]. Consequently, direct procurement of the targeted chiral hydroxy acid is essential for maintaining step economy and avoiding costly downstream resolution or biocatalytic bottlenecks.

Yield Efficiency in Chiral API Synthesis: Enantiopure Target vs. Racemic Precursor

In the production of chiral pharmaceutical intermediates, utilizing the enantiopure form of 2-hydroxy-4-phenylbutanoic acid allows for direct incorporation into the API backbone with maximum theoretical atom economy. In contrast, starting from racemic 2-hydroxy-4-phenylbutanoic acid requires kinetic resolution (often lipase-catalyzed), which fundamentally restricts the maximum theoretical yield of the desired enantiomer to 50% [1]. This limitation doubles the required raw material input and necessitates additional separation steps.

Evidence DimensionMaximum theoretical yield of the desired chiral intermediate
Target Compound DataUp to 100% (direct coupling)
Comparator Or BaselineRacemic 2-hydroxy-4-phenylbutanoic acid (<50% due to kinetic resolution limits)
Quantified Difference>2x improvement in theoretical yield
ConditionsStandard kinetic resolution vs. direct asymmetric synthesis/coupling

Procuring the enantiopure form directly eliminates the 50% yield ceiling inherent to kinetic resolution, drastically reducing material waste and processing time.

Process Step Economy: Direct Precursor vs. Prochiral Keto-Acid (OPBA)

Industrial synthesis routes often evaluate whether to purchase the pre-reduced hydroxy acid or its prochiral precursor, 2-oxo-4-phenylbutanoic acid (OPBA). Utilizing OPBA requires an in-house asymmetric reduction step, which typically demands engineered biocatalysts (such as reconstructed D-lactate dehydrogenase) and a continuous cofactor regeneration system (like formate dehydrogenase) to achieve high conversion (e.g., converting 73.4 mM OPBA to 71.8 mM product) [1]. Procuring 2-hydroxy-4-phenylbutanoic acid directly bypasses this complex, resource-intensive biotransformation entirely.

Evidence DimensionRequired asymmetric reduction steps
Target Compound Data0 steps (ready for direct coupling)
Comparator Or Baseline2-Oxo-4-phenylbutanoic acid (OPBA) (Requires 1 complex biocatalytic reduction step with cofactor regeneration)
Quantified DifferenceEliminates 1 highly specialized biotransformation step
ConditionsIndustrial synthesis of homophenylalanine pharmacophores

Purchasing the pre-reduced hydroxy acid avoids the need to engineer, optimize, and maintain complex bi-enzyme coupled systems for asymmetric reduction.

Route Compatibility: Free Acid vs. Ethyl Ester (HPBE)

While ethyl 2-hydroxy-4-phenylbutanoate (HPBE) is a common procurement alternative, its use in synthetic routes requiring a free carboxylate necessitates a preliminary base-catalyzed hydrolysis step. Procuring the free acid, 2-hydroxy-4-phenylbutanoic acid, allows for immediate activation and direct amidation or alternative esterification without the need for deprotection and subsequent acidic workup [1]. This direct compatibility simplifies the synthetic sequence and improves overall throughput.

Evidence DimensionDeprotection requirements prior to direct amidation
Target Compound DataNo ester hydrolysis required
Comparator Or BaselineEthyl 2-hydroxy-4-phenylbutanoate (HPBE) (Requires hydrolysis and workup)
Quantified DifferenceSaves 1 synthetic operation
ConditionsDirect coupling routes requiring the free carboxylic acid

Selecting the free acid form streamlines synthetic routes that target direct amidation, reducing overall cycle times and solvent usage.

Commercial Manufacturing of ACE Inhibitors

Directly utilizing enantiopure 2-hydroxy-4-phenylbutanoic acid as the central homophenylalanine pharmacophore in the synthesis of 'pril' drugs (e.g., enalapril, lisinopril), bypassing the 50% yield limitations of racemic kinetic resolution [1].

Protecting-Group-Free Amidation Workflows

Serving as a direct starting material for custom amide-linked chiral derivatives where the use of the ethyl ester (HPBE) would unnecessarily add a hydrolysis and workup step to the synthetic route [2].

Biocatalytic Pathway Benchmarking

Acting as a quantitative analytical standard to benchmark the conversion efficiency, enantiomeric excess, and productivity of novel keto acid reductases engineered to reduce 2-oxo-4-phenylbutanoic acid [3].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4263-93-8

Dates

Last modified: 08-15-2023

Explore Compound Types